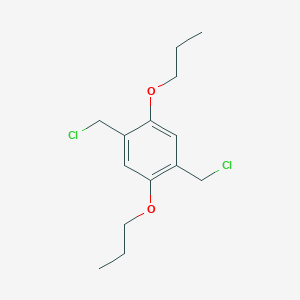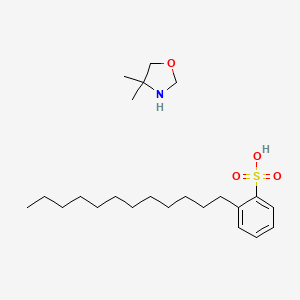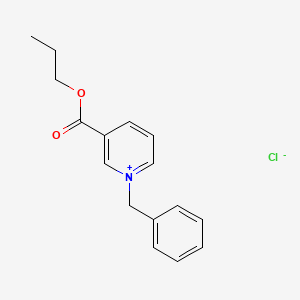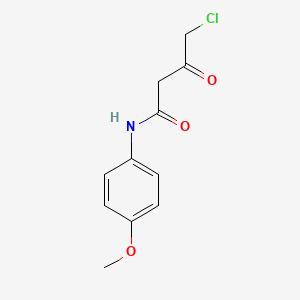
Butanamide, 4-chloro-N-(4-methoxyphenyl)-3-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanamide, 4-chloro-N-(4-methoxyphenyl)-3-oxo- is an organic compound with the molecular formula C11H12ClNO3 It is a derivative of butanamide, featuring a chloro group and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, 4-chloro-N-(4-methoxyphenyl)-3-oxo- typically involves the following steps:
Friedel-Crafts Acylation: This reaction introduces the acyl group into the aromatic ring. The reaction is carried out using an acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.
Substitution: The chloro group is introduced via a nucleophilic substitution reaction, often using a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Butanamide, 4-chloro-N-(4-methoxyphenyl)-3-oxo- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group.
Reduction: The carbonyl group can be reduced to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: The major product is 4-hydroxy-N-(4-methoxyphenyl)-3-oxo-butanamide.
Reduction: The major product is 4-chloro-N-(4-methoxyphenyl)-3-hydroxybutanamide.
Substitution: The major products depend on the nucleophile used, such as 4-amino-N-(4-methoxyphenyl)-3-oxo-butanamide.
Scientific Research Applications
Butanamide, 4-chloro-N-(4-methoxyphenyl)-3-oxo- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Butanamide, 4-chloro-N-(4-methoxyphenyl)-3-oxo- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(4-methoxyphenyl)benzamide
- 4-Chloro-N-(4-methoxybenzyl)benzamide
Uniqueness
Butanamide, 4-chloro-N-(4-methoxyphenyl)-3-oxo- is unique due to its specific substitution pattern and functional groups
Properties
CAS No. |
71919-02-3 |
|---|---|
Molecular Formula |
C11H12ClNO3 |
Molecular Weight |
241.67 g/mol |
IUPAC Name |
4-chloro-N-(4-methoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C11H12ClNO3/c1-16-10-4-2-8(3-5-10)13-11(15)6-9(14)7-12/h2-5H,6-7H2,1H3,(H,13,15) |
InChI Key |
NPAAOGDGLLMPHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(4,5-Diphenyl-1,3-thiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14468593.png)

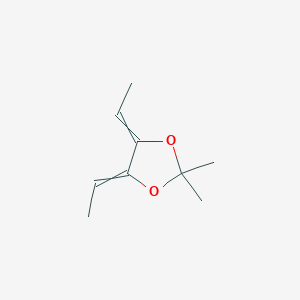
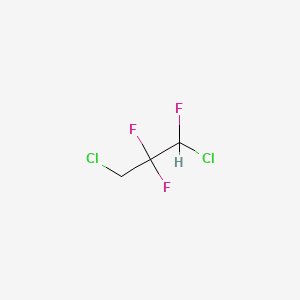
![Benzo[c][1,8]naphthyridine-3-carbaldehyde](/img/structure/B14468618.png)
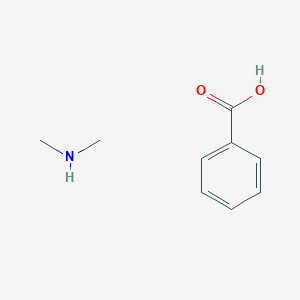
![3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B14468641.png)
![N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B14468643.png)
